N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. The presence of a fluorine atom and a methoxy group on the phenyl ring adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.
Acetylation: Introduction of the acetamide group through reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-trifluoromethylphenyl)methacrylamide
- N-phenylbis(trifluoromethanesulfonyl)imide
Uniqueness
N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide and an acetamide group, along with the fluorine and methoxy substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10(19)17-12-4-3-5-13(9-12)18-23(20,21)15-8-11(16)6-7-14(15)22-2/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXPBWLWIOCUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.